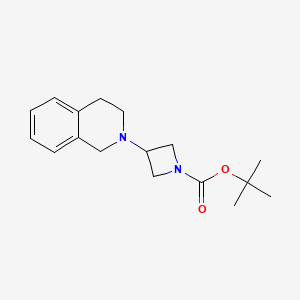
tert-Butyl 3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidine-1-carboxylate
説明
Tert-Butyl 3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidine-1-carboxylate is a useful research compound. Its molecular formula is C17H24N2O2 and its molecular weight is 288.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
tert-Butyl 3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidine-1-carboxylate (CAS: 1862201-80-6) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H24N2O2
- Molecular Weight : 288.39 g/mol
- IUPAC Name : this compound
- Purity : ≥95% .
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The azetidine ring structure allows for potential interactions with enzymes and receptors, modulating biochemical pathways that may lead to therapeutic effects.
Biological Activity
Research indicates that compounds containing the dihydroisoquinoline moiety exhibit a range of biological activities, including:
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which may contribute to its protective effects against oxidative stress.
- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity against various pathogens.
- Neuroprotective Effects : The structural similarity to known neuroprotective agents raises the possibility of its application in neurodegenerative diseases.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds and derivatives:
Comparative Analysis
To better understand the significance of this compound in the context of similar compounds, a comparison table is provided below:
科学的研究の応用
The compound is primarily recognized for its interactions with various biological targets, particularly in the context of neuropharmacology. Its structure allows it to engage with neurotransmitter systems, which can be pivotal for developing treatments for neuropsychiatric disorders.
Potential Therapeutic Applications
-
Dopamine Receptor Modulation :
- Research indicates that compounds similar to this one can selectively modulate dopamine receptors, particularly D1 receptors, which are crucial for cognitive functions and reward pathways. In vitro studies have reported an EC50 value of approximately 2.3 nM for human D1 receptors, indicating high potency.
- Neuroprotective Effects :
- Antitumor Activity :
Synthesis and Development
The synthesis of tert-butyl 3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidine-1-carboxylate involves several steps that ensure the integrity of its bioactive components. The synthesis typically includes:
- Starting Materials : Utilization of readily available azetidine and isoquinoline derivatives.
- Reagents : Common reagents include potassium tert-butoxide and various acylating agents to facilitate the formation of the carboxylate group .
Case Study 1: Neuroprotective Properties
In a study investigating the neuroprotective effects of isoquinoline derivatives, researchers found that compounds similar to this compound significantly reduced markers of oxidative stress in neuronal cell cultures. This study highlights the compound's potential role in developing therapies for neurodegenerative diseases.
Case Study 2: Antitumor Activity
Another investigation focused on the antitumor activity of azetidine derivatives, where this compound was tested against various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, suggesting its application as a lead compound in cancer therapy .
Summary Table of Applications
特性
IUPAC Name |
tert-butyl 3-(3,4-dihydro-1H-isoquinolin-2-yl)azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-17(2,3)21-16(20)19-11-15(12-19)18-9-8-13-6-4-5-7-14(13)10-18/h4-7,15H,8-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVNOYLAUJRXXGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)N2CCC3=CC=CC=C3C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















